Cyanin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anticancer Properties:

Cyanidin chloride (CyCl) is a type of anthocyanin, a natural pigment found in various fruits and vegetables. Research suggests that CyCl may possess anticancer properties. Studies have shown that CyCl can inhibit the growth and proliferation of various cancer cell lines, including colorectal cancer, breast cancer, and liver cancer [, , ]. The mechanisms underlying these effects are still being investigated, but they may involve inducing apoptosis (programmed cell death) and inhibiting cell cycle progression [].

Anti-inflammatory and Antioxidant Properties:

CyCl has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have demonstrated that CyCl can suppress the production of inflammatory mediators and reduce oxidative stress in various cell types [, ]. These properties may be beneficial in managing chronic inflammatory diseases and protecting against oxidative damage associated with various health conditions.

Neuroprotective Potential:

Emerging research suggests that CyCl may have neuroprotective potential. Studies in animal models indicate that CyCl can improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms.

Other Potential Applications:

Aside from the mentioned areas, CyCl is being explored for its potential applications in various other fields, including:

Cyanin chloride, a derivative of cyanidin, is a natural organic compound categorized as an anthocyanidin. It is characterized by its reddish-purple color, which can vary significantly with pH levels—appearing red at pH values below 3, violet at pH 7-8, and blue at pH levels above 11. This compound is predominantly found in various fruits, including berries such as blackberries, blueberries, and cherries, as well as in red cabbage and red onions. The molecular formula for cyanin chloride is C₁₅H₁₁O₆Cl, with a molar mass of 322.7 g/mol .

The mechanisms by which cyanidin chloride exerts its potential health effects are still under investigation. Research suggests it might act as an antioxidant, scavenging free radicals in the body []. Additionally, it might interact with cellular signaling pathways involved in cancer and bone metabolism [, ].

- Limited data: There is limited publicly available data on the specific hazards associated with cyanidin chloride.

- General precautions: As with any scientific research chemical, it is recommended to handle cyanidin chloride with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols [].

Cyanin chloride exhibits significant biological activity, particularly as an antioxidant and a neuroprotective agent. Research indicates that it activates sirtuin 6 (SIRT6), an enzyme implicated in various cellular processes including DNA repair and metabolism regulation . Its antioxidant properties contribute to its potential health benefits, including anti-inflammatory effects and protection against oxidative stress.

Cyanin chloride can be synthesized through several methods:

- Biosynthesis: Naturally produced in plants via the shikimate pathway and polyketide synthase pathways. The process involves multiple enzymatic steps starting from L-phenylalanine to produce naringenin and ultimately cyanidin .

- Chemical Synthesis: A common laboratory method involves reacting catechin with specific reagents under controlled conditions to yield cyanin chloride. This method allows for precise control over reaction parameters to optimize yield and purity .

- Extraction: It can also be extracted from natural sources such as berries using solvents like ethanol or methanol followed by purification techniques such as chromatography .

Cyanin chloride has diverse applications across various fields:

- Food Industry: Used as a natural colorant due to its vibrant color properties.

- Pharmaceuticals: Investigated for its potential health benefits related to antioxidant activity and metabolic regulation.

- Cosmetics: Incorporated into formulations for its skin-protective properties.

Due to its stability and vibrant coloration, it is also explored for use in pH indicators .

Studies on cyanin chloride interactions reveal that it forms complexes with metal ions (e.g., aluminum), which can alter its color properties significantly depending on the pH level. These interactions are essential for understanding its behavior in food products and biological systems . Additionally, research indicates that cyanin chloride may interact with various cellular pathways due to its role as a metabolite, influencing processes such as inflammation and cell signaling .

Cyanin chloride shares similarities with other anthocyanidins but has unique characteristics that set it apart:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyanidin | C₁₅H₁₁O₆ | Parent compound; found in various fruits |

| Delphinidin | C₁₅H₁₁O₇ | Blue pigment; higher solubility in water |

| Pelargonidin | C₁₅H₁₁O₄ | Orange-red pigment; primarily found in strawberries |

| Malvidin | C₁₅H₁₁O₇ | Found in red wine; known for stability |

| Peonidin | C₁₅H₁₁O₆ | Found in red fruits; exhibits unique color changes |

Cyanin chloride's distinct properties arise from its specific structural modifications compared to these similar compounds, making it particularly valuable in both research and application contexts .

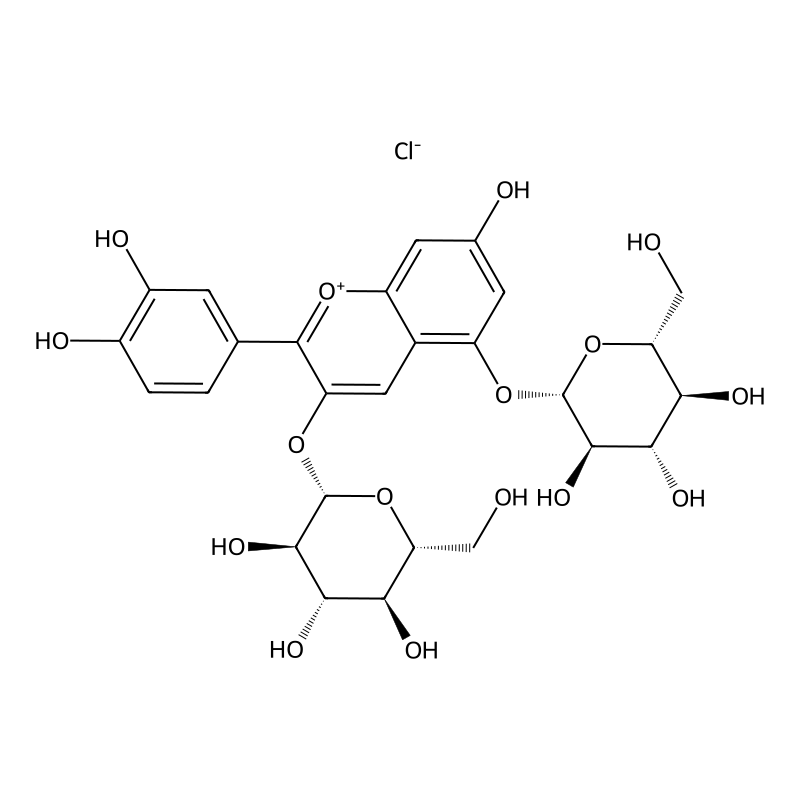

Cyanin chloride represents a complex anthocyanin glycoside with the molecular formula C27H31ClO16 and a molecular weight of 646.98 g/mol [2] [3] [4]. This compound is classified as a member of the anthocyanin chlorides, specifically containing a cyanin cation as the cationic counterpart paired with a chloride anion [7]. The International Union of Pure and Applied Chemistry name for this compound is (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride [4].

The structural framework of cyanin chloride is built upon a cyanidin aglycone core, which belongs to the anthocyanidin family [6]. The cyanidin backbone consists of a benzopyrylium cation structure with hydroxyl groups positioned at carbons 3, 5, 7, 3', and 4' [1] [6]. This flavylium cation core structure is responsible for the characteristic chromophoric properties of the compound [3] [7].

The complete structure includes two glucose moieties attached to the cyanidin core through glycosidic bonds, making it a diglucoside derivative [2] [3]. The stereochemistry of the glucose units follows the β-D-glucopyranose configuration, with each sugar ring adopting the thermodynamically stable 4C1 chair conformation [5]. Nuclear magnetic resonance spectroscopy studies have confirmed that both glucose units exhibit large coupling constants consistent with this chair conformation and β-linkage to the aromatic core [5].

Glycosidic Linkages at Positions 3 and 5

Cyanin chloride is characterized by the presence of two distinct glycosidic linkages that attach glucose molecules to the cyanidin aglycone at specific positions [2] [3] [25]. The compound is systematically named as cyanidin-3,5-di-O-glucoside chloride, indicating glucose attachment at both the 3 and 5 positions of the anthocyanidin core [2] [3].

The glycosidic bond at position 3 involves the attachment of a β-D-glucopyranose unit to the hydroxyl group on carbon 3 of the C-ring of cyanidin [21] [22]. This 3-O-glucosidic linkage is the most common glycosylation pattern found in naturally occurring anthocyanins [22] [24]. Similarly, the 5-position glycosidic linkage connects a second β-D-glucopyranose unit to the hydroxyl group on carbon 5 of the A-ring [25] [27].

Detailed conformational analysis using nuclear magnetic resonance spectroscopy and molecular dynamics simulations has revealed that the glycosidic bond conformations between the glucopyranose rings and the aromatic core are very similar for both attachment sites [5]. The angles defining the glycosidic bonds (φ and ψ angles) show comparable values, indicating structural consistency in the sugar-aglycone interactions [5]. Rotating frame nuclear Overhauser effect spectroscopy experiments have provided evidence of close spatial proximity between the anomeric protons of both glucose rings and specific aromatic protons, confirming the three-dimensional arrangement of the sugar moieties relative to the cyanidin core [5].

The presence of these dual glycosidic linkages significantly influences the physicochemical properties of the molecule compared to the non-glycosylated cyanidin or monoglucoside derivatives [19] [24]. The glycosylation pattern affects molecular stability, solubility characteristics, and chromophoric behavior of the anthocyanin [16] [19] [24].

Physical Properties of Cyanin Chloride

Solubility Parameters

Cyanin chloride exhibits distinct solubility characteristics that vary significantly depending on the solvent system employed [8] [11]. The compound demonstrates good solubility in polar organic solvents, with documented solubility values of approximately 16 mg/ml in both ethanol and dimethyl sulfoxide [8]. In dimethyl formamide, the solubility increases to approximately 25 mg/ml, indicating enhanced dissolution in this polar aprotic solvent [8].

The aqueous solubility of cyanin chloride is notably limited, with the compound being described as sparingly soluble in water [8] [11]. To achieve maximum solubility in aqueous buffer systems, a two-step dissolution procedure is recommended, involving initial dissolution in dimethyl formamide followed by dilution with the aqueous buffer of choice [8]. Using this methodology, cyanin chloride achieves a solubility of approximately 0.1 mg/ml in a 1:9 solution of dimethyl formamide:phosphate buffered saline at pH 7.2 [8].

| Solvent System | Solubility (mg/ml) |

|---|---|

| Ethanol | 16 |

| Dimethyl sulfoxide | 16 |

| Dimethyl formamide | 25 |

| Water | Sparingly soluble |

| Dimethyl formamide:Phosphate buffered saline (1:9) | 0.1 |

The limited aqueous solubility is attributed to the hydrophobic interactions between the aromatic core structure and the presence of multiple hydroxyl groups that can participate in intramolecular hydrogen bonding [8]. The glycosidic substitutions at positions 3 and 5 provide some hydrophilic character but are insufficient to overcome the inherently hydrophobic nature of the anthocyanidin backbone [21] [22].

Thermal Properties and Melting Point

The thermal properties of cyanin chloride have been characterized through differential scanning calorimetry and thermogravimetric analysis [3] [9] [12]. The melting point of cyanin chloride shows some variation in reported values, ranging from approximately 150°C to 204°C [3] [9] [12]. The most frequently cited melting point is approximately 150°C, as reported by multiple commercial suppliers [9] [12].

The variation in melting point values may be attributed to differences in sample purity, crystal form, or measurement conditions [3] [9]. The compound is typically supplied as a crystalline solid with a purity of ≥90% by high-performance liquid chromatography [2] [11]. Thermogravimetric analysis indicates that cyanin chloride exhibits moderate thermal stability, with decomposition beginning at elevated temperatures [17].

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point Range | 150-204°C | Varies by source and purity |

| Most Common Melting Point | ~150°C | Commercial grade material |

| Physical Form | Crystalline solid | Room temperature |

| Thermal Stability | Moderate | Degrades at elevated temperatures |

Storage recommendations specify maintenance at 2-8°C to preserve compound integrity [2] [9] [11]. The thermal decomposition of cyanin chloride follows patterns typical of anthocyanin compounds, with initial degradation of the glycosidic bonds followed by breakdown of the aromatic core structure [17] [19].

Chromophoric Characteristics

Cyanin chloride exhibits distinctive chromophoric properties characteristic of anthocyanin pigments [3] [10] [13]. The compound appears as a dark brown to violet powder in its solid state [3] [11]. In solution, the color varies significantly depending on pH conditions, demonstrating the typical acidichromic behavior of anthocyanins [10] [13] [16].

Under acidic conditions (pH 1-3), cyanin chloride exists predominantly in the flavylium cation form, displaying a characteristic red coloration [16] [19] [29]. The visible absorption maximum in acidic solutions occurs around 520-550 nm, which corresponds to the π-π* electronic transition of the flavylium chromophore [29] [31]. As the pH increases above 4, the color begins to shift toward blue and violet hues due to the formation of quinoidal base species [16] [19].

| pH Range | Predominant Form | Color | Absorption Maximum (nm) |

|---|---|---|---|

| 1-3 | Flavylium cation | Red | 520-550 |

| 4-6 | Mixed forms | Purple/Violet | Variable |

| >7 | Quinoidal base/Chalcone | Blue/Colorless | Shifted to shorter wavelengths |

The chromophoric behavior is governed by the equilibrium between different ionic and tautomeric forms of the anthocyanin [16] [19]. In highly acidic conditions, the flavylium cation is stabilized and exhibits maximum color intensity [19] [29]. At neutral and alkaline pH values, the compound undergoes hydration to form colorless hemiacetal and chalcone structures, resulting in significant color loss [16] [19].

Ultraviolet-visible spectroscopy reveals additional absorption bands in the ultraviolet region, typically around 270-280 nm, corresponding to the benzoyl chromophore system [29] [30]. The molar extinction coefficients vary with pH and solvent conditions, with maximum values observed under acidic conditions where the flavylium form predominates [19] [29].

Chemical Reactivity of Cyanin Chloride

Functional Group Reactivity

The chemical reactivity of cyanin chloride is governed by the presence of multiple functional groups within its molecular structure [14] [15] [18]. The hydroxyl groups distributed throughout the molecule at positions 7, 3', and 4' on the cyanidin core, as well as those present on the glucose moieties, are particularly susceptible to various chemical transformations [14] [18] [24].

The flavylium cation core represents the most reactive center in the molecule, exhibiting electrophilic character that makes it susceptible to nucleophilic attack [14] [15]. This reactivity is particularly pronounced at the 2 and 4 positions of the benzopyrylium ring system [14]. Nucleophilic species such as water, alcohols, and thiols can readily add to these positions, leading to the formation of hemiacetal, hemiketal, and thiol adduct products respectively [14] [15].

The phenolic hydroxyl groups present in cyanin chloride are reactive toward electrophilic substitution reactions [18] [24]. These groups can undergo glycosylation reactions to form additional glycosidic linkages, acylation reactions with organic acids, and methylation reactions with methylating agents [18] [24]. The hydroxyl groups on the glucose moieties can also participate in similar reactions, though typically with lower reactivity compared to the phenolic hydroxyl groups [24].

| Functional Group | Typical Reactions | Reactivity Level |

|---|---|---|

| Flavylium cation | Nucleophilic addition | High |

| Phenolic hydroxyl groups | Electrophilic substitution, glycosylation | Moderate to High |

| Glucose hydroxyl groups | Glycosylation, acylation | Moderate |

| Glycosidic bonds | Hydrolysis | pH and temperature dependent |

The glycosidic bonds linking the glucose units to the cyanidin core are susceptible to acid-catalyzed hydrolysis [16] [19]. Under acidic conditions and elevated temperatures, these bonds can be cleaved, leading to the formation of cyanidin aglycone and free glucose [16] [19]. The rate of hydrolysis depends on factors such as pH, temperature, and the presence of catalytic species [19].

Stability Under Various Conditions

The stability of cyanin chloride is highly dependent on environmental conditions, particularly pH, temperature, light exposure, and the presence of oxygen [16] [17] [19] [20]. Understanding these stability parameters is crucial for proper handling and storage of the compound.

pH represents the most critical factor affecting cyanin chloride stability [16] [19]. The compound exhibits maximum stability under strongly acidic conditions (pH 1-3), where the flavylium cation form predominates [16] [19]. As pH increases above 4, stability decreases significantly due to the formation of less stable hemiacetal and chalcone forms [16] [19]. At neutral pH (7.0) and elevated temperature (55°C), both cyanidin and its glycoside derivatives show stability above 50% after 300 minutes, though cyanidin aglycone demonstrates greater thermal resistance compared to the glycosylated form [19].

Temperature effects on stability are pronounced, with degradation rates increasing exponentially with temperature elevation [17] [19]. At 37°C, cyanin chloride shows measurable degradation over time periods of several hours, with the rate being pH-dependent [16] [19]. The presence of the glycosidic substitutions appears to decrease thermal stability compared to the aglycone form under neutral aqueous conditions [19].

| Condition | Stability Impact | Recommended Parameters |

|---|---|---|

| pH | High stability at pH 1-3; decreases at higher pH | Store at acidic pH |

| Temperature | Moderate stability; degradation accelerates above 37°C | Store at 2-8°C |

| Light | Photodegradation occurs | Store in dark conditions |

| Oxygen | Oxidative degradation | Inert atmosphere recommended |

Light exposure leads to photodegradation of cyanin chloride through mechanisms involving singlet oxygen formation and subsequent oxidative cleavage of the chromophore [14] [20]. Storage in dark conditions or amber containers is recommended to minimize photodegradation [11] [12].

Oxygen sensitivity manifests through oxidative reactions that can lead to chromophore degradation and color loss [14] [20]. The presence of antioxidants or storage under inert atmosphere conditions can help preserve compound integrity [8] [11]. The oxidative susceptibility is related to the electron-rich nature of the anthocyanin structure, which makes it prone to reaction with reactive oxygen species [14] [20].